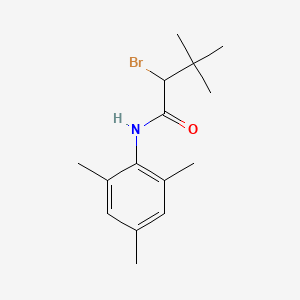

N1-Mesityl-2-bromo-3,3-dimethylbutanamide

Übersicht

Beschreibung

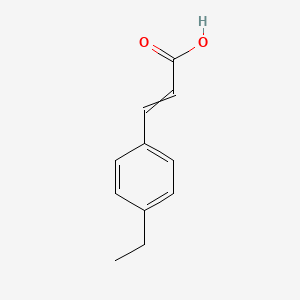

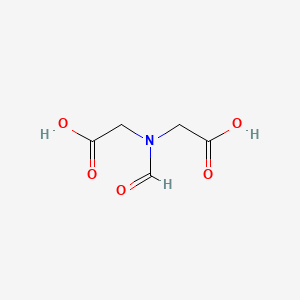

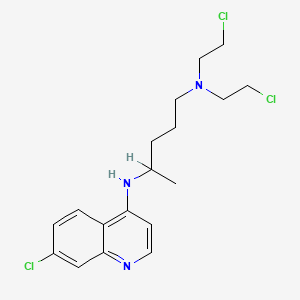

“N1-Mesityl-2-bromo-3,3-dimethylbutanamide” is a chemical compound with the molecular formula C15H22BrNO . It contains a total of 40 bonds, including 18 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amide (aliphatic) .

Molecular Structure Analysis

The molecular structure of “N1-Mesityl-2-bromo-3,3-dimethylbutanamide” is characterized by a total of 40 bonds, including 18 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amide (aliphatic) .Wissenschaftliche Forschungsanwendungen

Summary of the Application

Mesitylated trityl radicals are being explored for use as light emitters in optoelectronic devices . This is due to their potential for enhanced photoluminescence arising from symmetry breaking in the excited state .

Methods of Application

The synthetic methodology involves mesityl substitution at the para-positions of tris(2,4,6-trichlorophenyl)methyl radical . Photoexcitation of thin films of 8 wt% radical in 4,4’-bis(carbazol-9-yl)-1,1’-biphenyl host matrix produces long-lived intermolecular charge transfer states .

Results or Outcomes

The mesitylated radicals show a number of novel optoelectronic properties. For instance, covalent attachment of carbazole into the mesitylated radical gives a very high photoluminescence yield of 93% in 4,4 ’-bis(carbazol-9-yl)-1,1 ’-biphenyl films and light-emitting diodes with a maximum external quantum efficiency of 28% at a wavelength of 689 nm .

2. 1-Mesityl-3-(3-Sulfonatopropyl) Imidazolium for Neurodegenerative Diseases

Summary of the Application

1-Mesityl-3-(3-Sulfonatopropyl) imidazolium (MSI) has been found to protect against oxidative stress and delay proteotoxicity in C. elegans, which is a model organism often used in studies of neurodegenerative diseases .

Methods of Application

The compound was tested in vivo in C. elegans. The focus was on MSI, one of the imidazolium salts identified as capable of improving iron-induced oxidative stress resistance in wild-type animals .

Results or Outcomes

Exposure to MSI induces the Heat Shock Transcription Factor (HSF-1) pathway leading to an increase in oxidative stress resistance . Furthermore, this compound delays the onset of proteotoxic-associated phenotypes in transgenic animals expressing pathological proteins related to neurodegenerative diseases .

3. Metabolism of N-(1-Methyl-1-phenylethyl)-2-bromo-3,3-dimethylbutanamide (Bromobutide) in Rats

Summary of the Application

Bromobutide, a compound similar to “N1-Mesityl-2-bromo-3,3-dimethylbutanamide”, has been studied for its metabolism in rats . This compound is a new type of amide herbicide .

Methods of Application

The study involved single oral administration of 14C-carbonyl- or 14C-phenyl-labeled bromobutide to male and female rats . The metabolism of this chemical was studied in detail .

Results or Outcomes

The radiocarbon was excreted rapidly and completely into the feces and urine . Residue levels of 14C in tissues and organs were less than 0.11 ag bromobutide eq/g tissue in male and 0.07 ag bromobutide eq/g tissue in female on the 7th day after administration . The bromobutide dosed was mainly metabolized by phenyl-and t-butyl- oxidation, debromination, and glucuronidation .

4. Metabolism of N-(1-Methyl-1-phenylethyl)-2-bromo-3,3-dimethylbutanamide (Bromobutide) in Rats

Summary of the Application

Bromobutide, a compound similar to “N1-Mesityl-2-bromo-3,3-dimethylbutanamide”, has been studied for its metabolism in rats . This compound is a new type of amide herbicide .

Methods of Application

The study involved single oral administration of 14C-carbonyl- or 14C-phenyl-labeled bromobutide to male and female rats . The metabolism of this chemical was studied in detail .

Results or Outcomes

The radiocarbon was excreted rapidly and completely into the feces and urine . Residue levels of 14C in tissues and organs were less than 0.11 ag bromobutide eq/g tissue in male and 0.07 ag bromobutide eq/g tissue in female on the 7th day after administration . The bromobutide dosed was mainly metabolized by phenyl-and t-butyl- oxidation, debromination, and glucuronidation .

Eigenschaften

IUPAC Name |

2-bromo-3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrNO/c1-9-7-10(2)12(11(3)8-9)17-14(18)13(16)15(4,5)6/h7-8,13H,1-6H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQMZJDDNCOHDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(C(C)(C)C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370799 | |

| Record name | N1-MESITYL-2-BROMO-3,3-DIMETHYLBUTANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-Mesityl-2-bromo-3,3-dimethylbutanamide | |

CAS RN |

69959-87-1 | |

| Record name | N1-MESITYL-2-BROMO-3,3-DIMETHYLBUTANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-1-Thia-4-aza-spiro[4.4]nonane-3-carboxylic acid](/img/structure/B1607429.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-4-phenylpiperazine](/img/structure/B1607432.png)